Tall sterols phytosterols

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

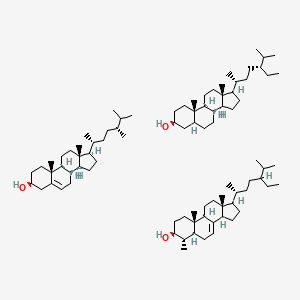

Tall sterols phytosterols are naturally occurring compounds found in plants. They are structurally similar to cholesterol, with minor differences in the side chain. These compounds are integral components of plant cell membranes, contributing to the regulation of fluidity and permeability . Common types of phytosterols include β-sitosterol, campesterol, and stigmasterol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phytosterols can be extracted from various plant sources, including vegetable oils, nuts, and seeds. The extraction process often involves supercritical fluid extraction, which is efficient and environmentally friendly . Another method involves saponification of tall oil pitch with food-grade caustic soda to hydrolyze phytosterol esters and saponify fatty acids .

Industrial Production Methods: Commercially, phytosterols are isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be derived from tall oil, a by-product of wood pulp manufacturing . The extracted phytosterols can be hydrogenated to obtain phytostanols, which are then esterified with fatty acids of vegetable origin to produce phytosterol esters .

Análisis De Reacciones Químicas

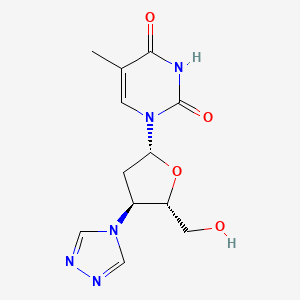

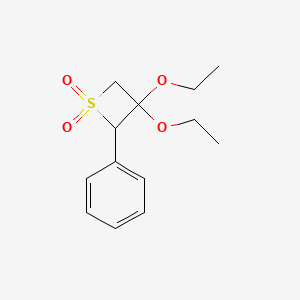

Types of Reactions: Phytosterols undergo various chemical reactions, including oxidation, reduction, and esterification. For instance, they can be hydrogenated to form phytostanols .

Common Reagents and Conditions:

Oxidation: Polyphenol oxidase and peroxidase enzymes catalyze oxidation reactions in plants.

Reduction: Hydrogenation of phytosterols to phytostanols.

Esterification: Esterification with fatty acids to form phytosterol esters.

Major Products:

Oxidation: Oxidized derivatives of phytosterols.

Reduction: Phytostanols.

Esterification: Phytosterol esters.

Aplicaciones Científicas De Investigación

Phytosterols have a wide range of applications in various fields:

Chemistry: Used as precursors for the synthesis of other compounds.

Biology: Studied for their role in plant cell membrane regulation.

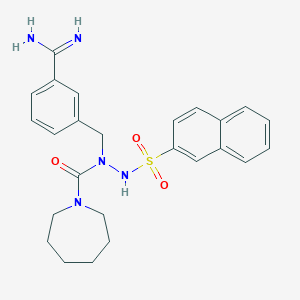

Medicine: Known for their cholesterol-lowering effects, anti-inflammatory, anticancer, and immunomodulatory properties

Industry: Incorporated into functional foods and dietary supplements to promote cardiovascular health.

Mecanismo De Acción

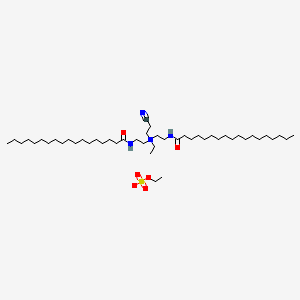

Phytosterols reduce cholesterol absorption in the intestine by competing with cholesterol for incorporation into micelles. This leads to decreased cholesterol levels in micelles, reduced absorption in the intestinal lumen, and increased excretion in feces . They also modulate glucose metabolism by activating AMP-activated kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) .

Comparación Con Compuestos Similares

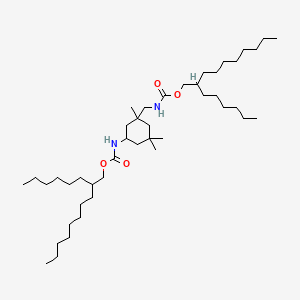

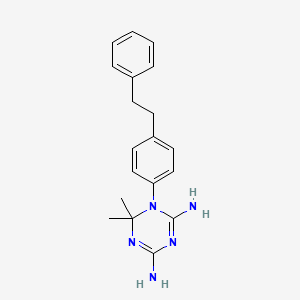

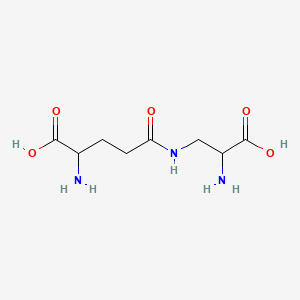

Phytosterols are often compared to cholesterol due to their structural similarity. unlike cholesterol, phytosterols are not synthesized by the human body and must be obtained from dietary sources . Similar compounds include:

Phytostanols: Saturated forms of phytosterols with no double bonds in the sterol ring.

Cholesterol: A sterol found in animal cell membranes, structurally similar but with different side chains.

Phytosterols are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both dietary and therapeutic applications .

Propiedades

Fórmula molecular |

C87H152O3 |

|---|---|

Peso molecular |

1246.1 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,4S,5S,9R,10S,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O.C29H52O.C28H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6;1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6;1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h11,19-22,24-28,31H,8-10,12-18H2,1-7H3;19-27,30H,7-18H2,1-6H3;9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t20-,21+,22?,24-,25+,26+,27+,28+,29-,30+;20-,21-,22+,23+,24+,25-,26+,27+,28+,29-;19-,20-,22+,23+,24-,25+,26+,27+,28-/m111/s1 |

Clave InChI |

PRWFWKDKZMLMRW-BWMZIOJWSA-N |

SMILES isomérico |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C.CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.